5-Bromo-2-isopropoxybenzotrifluoride

Vue d'ensemble

Description

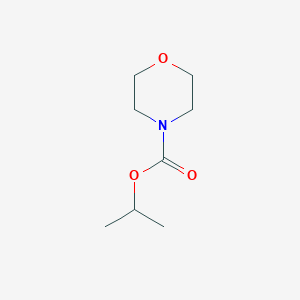

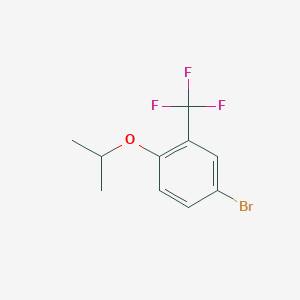

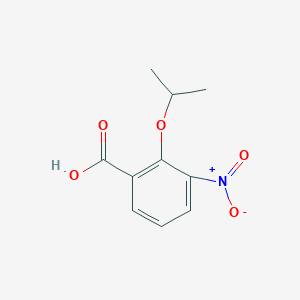

5-Bromo-2-isopropoxybenzotrifluoride is a chemical compound with the CAS Number: 914635-70-4 and a molecular weight of 283.09 . Its IUPAC name is 1-bromo-4-isopropoxy-2-(trifluoromethyl)benzene .

Synthesis Analysis

While specific synthesis routes for 5-Bromo-2-isopropoxybenzotrifluoride were not found, a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Physical And Chemical Properties Analysis

5-Bromo-2-isopropoxybenzotrifluoride is stored at a temperature of 2-8°C . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

1. Synthesis and Chemical Reactions

5-Bromo-2-isopropoxybenzotrifluoride serves as a precursor or intermediate in various chemical syntheses. For instance, it is used in the efficient scale-up synthesis of biologically significant compounds, such as 5-cyano-2-formylbenzoic acid. This process involves Br/Li exchange reactions and formylation, demonstrating its utility in creating complex chemical structures (Seto et al., 2019). Additionally, its analogs have been used in the synthesis of 5-sulfonylfluoro isoxazoles, highlighting its versatility in creating compounds with potential applications in various fields (Leng & Qin, 2018).

2. Photodynamic Therapy

Derivatives of 5-Bromo-2-isopropoxybenzotrifluoride have been explored in the field of photodynamic therapy, particularly in cancer treatment. These derivatives, when used as photosensitizers, exhibit good fluorescence properties and high singlet oxygen quantum yield, which are crucial for the effectiveness of Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

3. Exploration of Steric Effects

In organic chemistry, 5-Bromo-2-isopropoxybenzotrifluoride and its related compounds are used to study the effects of steric hindrance in chemical reactions. This includes investigating how the trifluoromethyl group can act as both an emitter and transmitter of steric pressure, affecting the reactivity and selectivity of chemical transformations (Schlosser et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-1-propan-2-yloxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-3-7(11)5-8(9)10(12,13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWQSCRGWLFFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isopropoxybenzotrifluoride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)

![1H-Imidazo[4,5-c]pyridin-4-ol](/img/structure/B1346347.png)